molecular formula C6H3F7O3 B2530541 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid CAS No. 261760-20-7

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid

Cat. No.: B2530541
CAS No.: 261760-20-7
M. Wt: 256.076
InChI Key: RVHICSLFQMDXOH-OWOJBTEDSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O3. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves the fluorination of appropriate precursors. One common method includes the reaction of pent-2-enoic acid derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorine and ensure the safety of workers. The use of specialized equipment and strict adherence to safety protocols are essential in industrial production.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fluorinated materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved include:

    Electrophilic and nucleophilic interactions: Fluorine atoms can participate in these interactions, affecting the compound’s reactivity.

    Hydrogen bonding: The presence of fluorine can influence hydrogen bonding patterns, impacting the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid: This compound is similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

    2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with different structural features.

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to other fluorinated compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Biological Activity

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substituents, enhances its chemical stability and reactivity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C6H3F7O2
  • Molecular Weight : 240.08 g/mol
  • CAS Number : 261760-20-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to achieve the desired fluorination and functionalization. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of multiple fluorine atoms may influence its lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant inhibitory effects against a range of bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Herbicidal Properties

Fluorinated compounds are also known for their herbicidal activity. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to reduced growth or death of targeted weeds. Comparative studies with known herbicides indicate that it could serve as a potent alternative in agricultural applications.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results show that the compound exhibits dose-dependent cytotoxicity, potentially through the induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several fluorinated acids against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics in some cases .

Case Study 2: Herbicide Development

In a controlled agricultural trial reported in Pest Management Science, the herbicidal activity of this compound was compared to commercial herbicides. It showed promising results in controlling broadleaf weeds without affecting crop yield significantly .

Data Summary Table

PropertyValue
Molecular FormulaC6H3F7O2
Molecular Weight240.08 g/mol
CAS Number261760-20-7
Antimicrobial ActivityEffective against multiple strains
Herbicidal ActivityEffective on broadleaf weeds
CytotoxicityDose-dependent in cancer cell lines

Properties

IUPAC Name

(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHICSLFQMDXOH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(F)(F)F)(OC(F)(F)F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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